molecular formula C24H18N4O B3550334 4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline

4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline

Cat. No. B3550334
M. Wt: 378.4 g/mol
InChI Key: UXGKHUABUPUIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline, commonly referred to as BtCQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BtCQ is a heterocyclic compound that belongs to the class of quinolines and benzotriazoles.

Mechanism of Action

The mechanism of action of BtCQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. BtCQ has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. BtCQ has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BtCQ has been shown to have various biochemical and physiological effects, depending on the application. In anti-cancer research, BtCQ has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In anti-inflammatory research, BtCQ has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In material science, BtCQ has been shown to exhibit strong fluorescence and high sensitivity for metal ion detection.

Advantages and Limitations for Lab Experiments

BtCQ has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. BtCQ can be easily synthesized using a simple reaction and is stable under various conditions. BtCQ can also be modified to introduce different functional groups, making it a versatile building block for the synthesis of various materials. However, BtCQ also has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving BtCQ, including the development of new anti-cancer and anti-inflammatory drugs, the synthesis of new functional materials, and the investigation of its potential use in environmental applications. BtCQ can also be modified to introduce new functional groups and improve its properties, such as solubility and fluorescence. Further studies are needed to fully understand the mechanism of action of BtCQ and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BtCQ is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BtCQ can be easily synthesized using a simple reaction and has shown potential applications in medicinal chemistry, material science, and environmental science. BtCQ has various biochemical and physiological effects, depending on the application, and has several advantages and limitations for lab experiments. There are several future directions for research involving BtCQ, including the development of new drugs and the synthesis of new functional materials.

Scientific Research Applications

BtCQ has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, BtCQ has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. In material science, BtCQ has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functional materials. In environmental science, BtCQ has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.

properties

IUPAC Name

benzotriazol-1-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O/c1-15-11-12-16(2)18(13-15)22-14-19(17-7-3-4-8-20(17)25-22)24(29)28-23-10-6-5-9-21(23)26-27-28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGKHUABUPUIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline
Reactant of Route 4
4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline
Reactant of Route 5
4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline
Reactant of Route 6
4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-2-(2,5-dimethylphenyl)quinoline

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